molecular formula C19H18F2N2 B15119427 1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile

1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15119427
M. Wt: 312.4 g/mol
InChI Key: RVRZHXSVYIPAGT-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a difluorophenylmethyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves the reaction of 2,5-difluorobenzyl chloride with 4-phenylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-Difluorophenyl)methyl]piperidine: Similar structure but lacks the phenyl group on the piperidine ring.

    4-Phenylpiperidine: Lacks the difluorophenylmethyl group.

    2,5-Difluorobenzyl chloride: Used as a starting material in the synthesis of the target compound.

Uniqueness

1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile is unique due to the presence of both the difluorophenylmethyl and phenyl groups on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H18F2N2

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C19H18F2N2/c20-17-6-7-18(21)15(12-17)13-23-10-8-19(14-22,9-11-23)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2

InChI Key

RVRZHXSVYIPAGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=C(C=CC(=C3)F)F

Origin of Product

United States

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